3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one
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Overview
Description
“3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one” is a chemical compound that is offered by Benchchem for CAS No. 688791-61-9. It is related to the class of compounds known as 4-hydroxycoumarins .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, coumarin-chalcone derivatives were synthesized and their α-glucosidase inhibitory activity was screened . Also, synthetic routes of 3-(bromoacetyl)coumarin derivatives have been developed, with these compounds serving as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .Chemical Reactions Analysis
Chemical reactions of similar compounds, such as 3-(bromoacetyl)coumarins, have been described as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Scientific Research Applications
Antibacterial and Analgesic Activities
Research by Rajesha et al. (2011) explores the synthesis and evaluation of similar chromen-2-one derivatives for their antibacterial and analgesic activities. Their study on various synthesized compounds demonstrated notable antibacterial properties against several Gram-positive and Gram-negative bacteria, as well as analgesic properties in animal models.
Anti-angiogenesis and Anti-cancer Properties
Gudipudi et al. (2014) focused on the design and synthesis of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as potential anti-angiogenesis and anti-cancer agents. Their research revealed that certain compounds exhibited potent anti-angiogenesis properties, suggesting their potential as new lead structures in cancer treatment.
Synthetic Methodologies
Tasqeeruddin & Dubey (2012) presented a one-pot synthesis approach for related chromen-2-one compounds. This research highlights the importance of efficient synthesis methods in the development of pharmaceutical compounds.
Antioxidant Properties
Kumar K. et al. (2018) Kumar K., Kalluraya, & Kumar (2018) investigated coumarin derivatives for their in-vitro antioxidant properties. The synthesized compounds were screened and showed potential as antioxidants.
Synthesis of Sulfonamide Derivatives
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This study underlines the versatility of chromen-2-one derivatives in developing antimicrobial drugs.
Photophysical and Computational Study for Photonic and Electronic Devices
Kumbar et al. (2018) synthesized novel coumarin-based organic dyes and analyzed their thermal stabilities, electrochemical properties, and spectroscopic properties. Their research indicates the potential of these compounds in photonic and electronic devices.
Anticancer and Antioxidant Potentials
Zang et al. (2021) synthesized novel chromen-3-yl-sulfonate derivatives and evaluated their in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines. The results showed significant cytotoxic activities, highlighting the potential of these compounds in cancer therapy.
Antimicrobial and Antioxidant Activities
Hatzade et al. (2008) described the synthesis of pyrazolyl-chromen-4H-ones and their antimicrobial and antioxidant activities. This research contributes to the understanding of the biological activities of chromen-2-one derivatives.
Future Directions
The future directions of this compound could involve further exploration of its potential biological activities, given the activities observed in similar compounds . Additionally, its use as a building block in the synthesis of various heterocyclic systems suggests potential applications in the development of new chemical entities .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of organic compounds known as 4-hydroxycoumarins
Mode of Action
It’s worth noting that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
It’s worth noting that many indole derivatives have been found to have good bioavailability , suggesting that this compound may have similar properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound has a broad range of effects at the molecular and cellular level.
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S/c19-12-5-3-6-13(9-12)21-10-15(20-18(21)24)14-8-11-4-1-2-7-16(11)23-17(14)22/h1-10H,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMHFIVBXCKHPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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